3-Indoleacrylic acid

Descripción general

Descripción

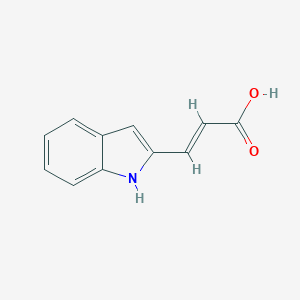

3-Indoleacrylic acid (IAA, C₁₁H₉NO₂) is a tryptophan-derived metabolite produced by gut microbiota through the catabolism of indole derivatives . It plays a critical role in maintaining intestinal barrier integrity by activating the aryl hydrocarbon receptor (AHR), which modulates immune responses and reduces inflammation . Beyond its role in mammalian systems, this compound exhibits antialgal activity, inhibiting harmful algal blooms (e.g., Prorocentrum donghaiense) by disrupting photosynthesis and elevating reactive oxygen species (ROS) production . Structurally, it features an indole ring conjugated to an acrylic acid group, distinguishing it from related indole derivatives like indole-3-acetic acid (IAA, a plant hormone) and indoleacrylic acid .

Métodos De Preparación

Historical Development of 3-Indoleacrylic Acid Synthesis

The synthesis of this compound has evolved significantly since its initial discovery. Early methods relied on multi-step processes involving acrylonitrile intermediates, which required purification of 3-indolepropionitrile followed by hydrolysis to yield the target acid . These approaches, while functional, suffered from inefficiencies due to the volatility of nitriles and the energy-intensive hydrolysis step. In contrast, modern methods, such as the direct base-catalyzed reaction between indole and acrylic acid, streamline production by eliminating intermediate isolation .

Base-Catalyzed Condensation: Mechanism and Optimization

The predominant method for synthesizing this compound involves the reaction of indole with acrylic acid in the presence of a strong base catalyst. This section dissects the mechanistic pathway, operational parameters, and catalytic systems that govern reaction efficiency.

Reaction Mechanism

The reaction proceeds via a Michael addition mechanism, where the base deprotonates acrylic acid, generating a nucleophilic enolate that attacks the electrophilic C3 position of indole. Subsequent proton transfer and aromatization yield the this compound product. The use of excess base ensures complete deprotonation of acrylic acid, driving the reaction toward completion .

Catalytic Systems and Conditions

Key catalysts include alkali metal hydroxides (e.g., KOH, NaOH) and alkaline earth hydroxides (e.g., Ba(OH)₂), with potassium hydroxide demonstrating superior efficacy due to its strong basicity and solubility at elevated temperatures . Reaction conditions are optimized as follows:

Table 1: Optimized Parameters for Base-Catalyzed Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 250–280°C | Higher temperatures accelerate kinetics but risk decomposition |

| Molar Ratio (Indole:Acrylic Acid) | 1:1–1:1.2 | Excess acrylic acid minimizes indole dimerization |

| Catalyst Loading | 1.2–1.5 eq (relative to acid) | Ensures complete enolate formation |

| Reaction Time | 15–20 hours | Prolonged durations enhance conversion |

Experimental data from Example 1 of US3062832A illustrate these principles: a 2:2.2:2.7 molar ratio of indole, acrylic acid, and KOH at 250°C for 17 hours yielded 80% crude product, with purification via aqueous extraction and acidification yielding glistening-white needles .

Process Variations and Substrate Modifications

The versatility of the base-catalyzed method permits modifications to accommodate substituted indoles and acrylic acid derivatives, expanding the scope of accessible analogs.

Methacrylic Acid Derivatives

Replacing acrylic acid with methacrylic acid under similar conditions produces α-methyl-β-3-indolepropionic acid. Example 3 of US3062832A details the reaction of indole with methacrylic acid and KOH at 280°C for 19 hours, yielding 244 g of product (M.P. 109–119°C) after crystallization . This variation underscores the method’s adaptability to sterically hindered substrates.

Solvent-Free vs. Solvent-Assisted Reactions

While the patented process typically operates without solvents, polar aprotic solvents like dimethylformamide (DMF) may enhance reaction homogeneity in lab-scale syntheses. However, solvent-free conditions minimize purification complexity and are preferred industrially .

Comparative Analysis of Synthetic Routes

Table 2: Traditional vs. Base-Catalyzed Methods

| Aspect | Traditional (Acrylonitrile Route) | Base-Catalyzed Condensation |

|---|---|---|

| Steps Required | 2 (nitrile synthesis + hydrolysis) | 1 |

| Yield (%) | 60–70 | 70–80 |

| Energy Consumption | High (hydrolysis at 100°C) | Moderate (autoclave at 250°C) |

| Byproduct Formation | Significant (ammonia, salts) | Minimal (unreacted indole) |

The base-catalyzed method outperforms traditional approaches in yield, efficiency, and operational simplicity, as evidenced by indole efficiencies exceeding 90% in optimized runs .

Purification and Isolation Techniques

Post-synthesis isolation involves dissolving the potassium salt of IAA in water, ether extraction to remove unreacted indole, and acidification to precipitate the crude acid. Recrystallization from water or ethanol enhances purity, with melting points serving as critical quality indicators. For instance, purified IAA from Example 1 exhibited a melting point of 130–132°C, consistent with literature values .

Scalability and Industrial Considerations

The scalability of the base-catalyzed method is demonstrated in patent examples using 3-liter stainless steel autoclaves, achieving batch yields exceeding 300 g. Key challenges include:

-

Pressure Management : Autogenous pressure during heating necessitates robust reactor design.

-

Catalyst Recovery : Alkali metal hydroxides remain dissolved in aqueous waste streams, complicating recycling.

-

Energy Costs : Prolonged heating at 250–280°C demands significant energy input, offset by reduced process steps.

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido trans-3-Indolacrílico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar derivados del ácido indole-3-acrílico.

Reducción: Las reacciones de reducción pueden convertirlo en ácido indole-3-propiónico.

Sustitución: Puede participar en reacciones de sustitución, particularmente en el anillo indol.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como halógenos y agentes nitrantes.

Productos Principales:

Oxidación: Derivados del ácido indole-3-acrílico.

Reducción: Ácido indole-3-propiónico.

Sustitución: Diversos derivados del indol sustituidos.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of 3-indoleacrylic acid in various models. In particular, studies indicate that IA promotes intestinal epithelial barrier function and mitigates inflammatory responses in conditions such as inflammatory bowel disease (IBD). For instance, a study demonstrated that Peptostreptococcus russellii, a bacterium capable of producing IA, significantly reduced susceptibility to chemically induced colitis in mice, suggesting its therapeutic potential in IBD management .

| Study | Findings | Implications |

|---|---|---|

| Peptostreptococcus russellii study | IA enhances epithelial barrier function and reduces inflammation | Potential treatment for IBD and other inflammatory conditions |

| Gut microbiota analysis | Reduced IA production linked to IBD severity | Targeting IA production may improve gut health |

Neurological Benefits

There is growing evidence that this compound may play a role in neurological health. It has been suggested that IA can cross the blood-brain barrier and exert protective effects on nerve cells by enhancing mitochondrial function and reducing oxidative stress. This property positions IA as a candidate for further research into neurodegenerative diseases such as Alzheimer's and Parkinson's .

Dietary Source and Metabolism

This compound is primarily derived from the metabolism of tryptophan by gut bacteria. Its presence in the diet can influence health outcomes related to gut health and systemic inflammation. A balanced diet rich in tryptophan may enhance the production of IA, thus promoting its beneficial effects.

| Nutritional Source | Tryptophan Content | Potential IA Yield |

|---|---|---|

| Turkey | High | High |

| Eggs | Moderate | Moderate |

| Nuts | Moderate | Moderate |

Indoleacrylic Acid in IBD Patients

A clinical study involving patients with IBD showed that those with lower levels of fecal indole-3-acetic acid exhibited more severe symptoms. This correlation suggests that enhancing IA production could serve as a therapeutic strategy for managing IBD .

Neurological Disorders

In another study focused on neuromyelitis optica spectrum disorder (NMOSD), researchers identified that serum levels of IA could serve as biomarkers for disease activity and severity. The potential for using IA as a monitoring tool in clinical settings highlights its significance in neurological health .

Mecanismo De Acción

El ácido trans-3-Indolacrílico ejerce sus efectos principalmente a través de la inhibición de la ferroptosis. Actúa como un ligando para el receptor de hidrocarburos arilo (AHR), que, tras la activación, se transloca al núcleo e induce la expresión de la aldehído deshidrogenasa 1 miembro de la familia A3 (ALDH1A3). ALDH1A3 luego cataliza la conversión de retinal a ácido retinoico, produciendo NADH en el proceso. NADH sirve como sustrato para la proteína supresora de la ferroptosis 1 (FSP1), que reduce la coenzima Q10, inhibiendo finalmente la ferroptosis .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Indole-3-Acetic Acid (IAA)

- Structure : Lacks the acrylic acid moiety, instead possessing a carboxylic acid group directly attached to the indole ring.

- Function : A plant growth hormone involved in cell elongation and differentiation, contrasting with 3-Indoleacrylic acid’s roles in microbial metabolism and inflammation modulation .

- Biological Activity: No reported antialgal or antioxidant effects, unlike this compound .

Indoleacrylic Acid

- Structure : Similar to this compound but lacks the double bond conjugation in the acrylic acid group.

- Function : Primarily a tryptophan metabolite in gut microbiota, but less potent in AHR activation and intestinal barrier maintenance compared to this compound .

Chlorogenic Acid

- Structure: A phenolic acid with a caffeoylquinic acid backbone, structurally distinct from indole derivatives.

- Function : Shares antioxidant and anti-inflammatory properties with this compound but exhibits higher COX2 binding affinity (−6.8 kcal/mol vs. −6.5 kcal/mol) .

Metabolic and Regulatory Roles

2.2.1. Organic Acids in Bacterial Metabolism

this compound is differentially regulated compared to other organic acids in Streptococcus species:

*↑ = Increased; ↓ = Decreased

2.2.2. Stress Response Metabolites Under grazing stress in plants, this compound is enriched in high-grazing conditions alongside L-Tryptophan, unlike phenolic acids (e.g., gallic acid) and sugars, which decrease .

Antioxidant and Anti-inflammatory Activity

Comparative analysis of phenolic compounds in Stachys affinis extract:

| Compound | DPPH Radical Scavenging (Change Rate) | COX2 Binding Affinity (Δ Peak Area) | Molecular Docking Score (NF-κB) |

|---|---|---|---|

| This compound | 25.93% | 253 (9.88%) | −6.5 kcal/mol |

| Chlorogenic acid | 23.25% | 352 (9.66%) | −6.8 kcal/mol |

| Rutin | 6.87% | 854 (6.52%) | Not reported |

| Astragalin | 4.31% | 93.67 (4.31%) | −5.8 kcal/mol |

This compound outperforms Astragalin in both antioxidant and anti-inflammatory assays, though Chlorogenic acid remains superior in binding affinity .

Ecological and Pharmacological Roles

- Antialgal Activity : Unique among indole derivatives, this compound inhibits Prorocentrum donghaiense (IC₅₀ = 5-day exposure) by downregulating photosynthetic genes (e.g., ribulose-1,5-bisphosphate carboxylase) and inducing ROS .

- Gut Microbiota Interactions : Positively correlates with Lactobacillus animalis and L. gasseri abundance, unlike indole acrylic acid, which associates with distinct microbial taxa .

Actividad Biológica

3-Indoleacrylic acid (IAA) is a naturally occurring compound derived from the metabolism of tryptophan by gut microbiota. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Stereochemistry | Achiral |

| Optical Activity | None |

| Charge | Neutral |

The structure of this compound can be represented as follows:

- SMILES : OC(=O)\C=C\C1=CNC2=CC=CC=C12

- InChIKey : PLVPPLCLBIEYEA-AATRIKPKSA-N

Biological Activities

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Antimicrobial Properties : IAA has been shown to inhibit the growth of various fungi, including Neurospora crassa, thereby affecting fungal mycelial growth and promoting the accumulation of indoleglycerol phosphate in cells .

- Gut Health : Research indicates that IAA enhances intestinal epithelial barrier function and mitigates inflammatory responses. It is produced by gut bacteria such as Peptostreptococcus, which can alleviate conditions like colitis by promoting anti-inflammatory responses .

- Cancer Research : A recent study highlighted that trans-3-indoleacrylic acid (IDA), a derivative of IAA, promotes colorectal cancer by inhibiting ferroptosis—a form of regulated cell death. This compound activates the aryl hydrocarbon receptor (AHR), leading to increased expression of aldehyde dehydrogenase, which contributes to cancer cell survival .

The biological effects of this compound are mediated through various molecular pathways:

- Gene Regulation : IAA induces transcriptional activation of genes involved in plant growth and development, particularly those regulated by the trpE promoter. This suggests a role in signaling pathways that govern cellular responses .

- Microbiota Interaction : The production of IAA by gut microbiota influences host metabolism and immune responses. It is associated with improved gut health and reduced susceptibility to diseases such as inflammatory bowel disease (IBD) .

Case Study 1: Colorectal Cancer Progression

A study demonstrated that IDA from Peptostreptococcus anaerobius enhances tumor growth in colorectal cancer models. The enrichment of this bacterium in patients with colorectal cancer suggests a link between gut microbiota composition and cancer progression .

Case Study 2: Inflammatory Bowel Disease

Research has shown that patients with IBD exhibit reduced levels of tryptophan metabolites, including IAA. This reduction correlates with altered gut microbiota, indicating that stimulating IAA production could have therapeutic benefits for managing IBD symptoms .

Summary of Findings

The biological activity of this compound encompasses a wide range of effects on human health, particularly through its interactions with gut microbiota and its potential role in cancer biology. The following table summarizes key findings from various studies:

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Inhibits growth of Neurospora crassa |

| Gut Health | Enhances intestinal barrier function; reduces inflammation |

| Cancer Research | Promotes colorectal cancer via ferroptosis inhibition |

| Metabolite Production | Influenced by gut microbiota composition |

Q & A

Basic Research Questions

Q. How is 3-Indoleacrylic acid synthesized and characterized in laboratory settings?

- Methodological Answer : this compound is synthesized via microbial metabolism, primarily from Streptomyces species, as a tryptophan derivative. For laboratory synthesis, Strecker synthesis or enzymatic pathways can be employed. Characterization involves:

- HPLC with UV detection (λ = 280 nm) to confirm purity .

- NMR spectroscopy (1H and 13C) to resolve structural features, such as the indole ring and acrylic acid moiety .

- Mass spectrometry (ESI-MS) to verify molecular weight (187.1947 g/mol) .

- Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What analytical methods ensure purity and structural confirmation of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (pH 2.5 adjusted with formic acid) to assess purity (>98%) .

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the indole NH (δ ~11 ppm) and acrylic acid protons (δ ~6.5–7.5 ppm) .

- Melting Point Analysis : Confirm consistency with literature values (~321°C, rough estimate) .

- Solubility Tests : Validate water solubility (≥50 mg/mL) for biological assays .

Q. What are the solubility and stability considerations for in vitro studies?

- Methodological Answer :

- Solubility : Dissolve in water or acetone (50 mg/mL) for cell culture studies .

- Storage : Store at room temperature in airtight, light-protected containers to prevent degradation .

- Stability Monitoring : Use UV-Vis spectroscopy to detect absorbance shifts (indicative of decomposition) over time .

Advanced Research Questions

Q. How does this compound modulate intestinal epithelial barrier function?

- Methodological Answer :

- In Vitro Models : Use Caco-2 cell monolayers to measure transepithelial electrical resistance (TEER) and assess barrier integrity .

- Cytokine Profiling : Quantify pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA to evaluate anti-inflammatory effects .

- Mechanistic Studies : Perform Western blotting for tight junction proteins (e.g., ZO-1, occludin) to confirm enhanced barrier function .

Q. How to resolve contradictions in reported anti-inflammatory effects across studies?

- Methodological Answer :

- Dose-Response Curves : Test a range of concentrations (e.g., 1–100 μM) in immune cells (e.g., macrophages) to identify optimal efficacy .

- Cell-Type Specificity : Compare results across primary immune cells (e.g., PBMCs) and immortalized lines (e.g., THP-1) .

- Pathway Inhibition : Use NF-κB inhibitors (e.g., BAY 11-7082) to validate if effects are pathway-dependent .

Q. What experimental models are used to study its antialgal activity?

- Methodological Answer :

- Algal Cultures : Grow Prorocentrum donghaiense in f/2 medium and expose to this compound (10–50 μM) .

- Growth Inhibition Metrics : Measure chlorophyll-a content via fluorescence and cell density using hemocytometry .

- Oxidative Stress Assays : Quantify ROS production with DCFH-DA staining to assess algal stress responses .

Q. How to elucidate its interaction with NF-κB signaling in inflammation?

- Methodological Answer :

- Western Blotting : Track NF-κB nuclear translocation in LPS-stimulated macrophages .

- Electrophoretic Mobility Shift Assay (EMSA) : Confirm DNA-binding activity of NF-κB .

- siRNA Knockdown : Silence NF-κB subunits (e.g., p65) to determine dependency of anti-inflammatory effects .

Q. How to validate its role as a microbial metabolite in complex biological systems?

- Methodological Answer :

- Metabolomic Profiling : Use LC-MS/MS to detect this compound in Streptomyces culture supernatants .

- Gene Knockout Strains : Delete putative biosynthetic genes (e.g., iaaH) and compare metabolite production .

- Host-Microbe Co-Cultures : Test intestinal barrier enhancement in gut-on-a-chip models with microbial consortia .

Propiedades

IUPAC Name |

3-(1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVPPLCLBIEYEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041048 | |

| Record name | 3-Indoleacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-06-4 | |

| Record name | Indole-3-acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(1H-indol-3-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Indoleacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.